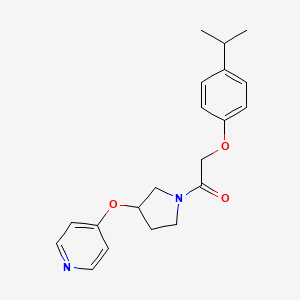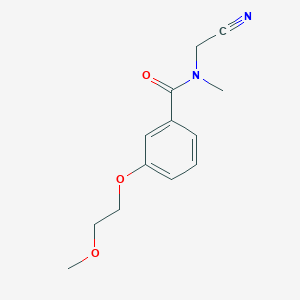
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, commonly known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
作用机制
CMEP selectively binds to and blocks the activity of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which is a G protein-coupled receptor that is widely distributed in the CNS. N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide plays a key role in regulating the release of glutamate, a major neurotransmitter involved in synaptic transmission and plasticity. By blocking N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, CMEP reduces glutamate signaling, which has been shown to have therapeutic effects in various CNS disorders.
Biochemical and Physiological Effects
CMEP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic. CMEP has also been shown to reduce cocaine-seeking behavior in rats, suggesting its potential as an anti-addiction agent. In addition, CMEP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
CMEP has several advantages for lab experiments. It is a selective antagonist of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide, which allows for the specific modulation of glutamate signaling. It has also been extensively studied in preclinical models, which provides a wealth of data for researchers. However, CMEP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its effects can be dose-dependent, which requires careful dosing in experiments.
未来方向
There are several future directions for CMEP research. One area of interest is its potential as a therapeutic agent in CNS disorders. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Another area of interest is its role in synaptic plasticity and learning and memory. CMEP has been shown to modulate these processes in animal models, and further research is needed to elucidate the underlying mechanisms. Finally, CMEP can be used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes, which can provide insights into the development of novel therapeutic agents.
合成方法
CMEP can be synthesized through a multistep process involving the reaction of 3-(2-methoxyethoxy)benzaldehyde with cyanomethyl magnesium bromide, followed by the reaction with N-methylformanilide. The final product is obtained through purification using column chromatography.
科学研究应用
CMEP has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to modulate glutamate signaling, which is implicated in these disorders. CMEP has also been used as a tool compound to study the role of N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide in various physiological and pathological processes.
属性
IUPAC Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15(7-6-14)13(16)11-4-3-5-12(10-11)18-9-8-17-2/h3-5,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRVJYJHIUSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CC=C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2-methoxyethoxy)-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)
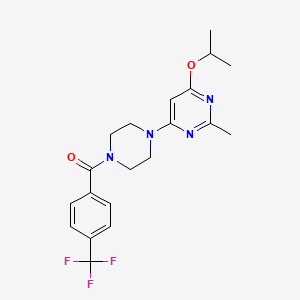
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2842710.png)
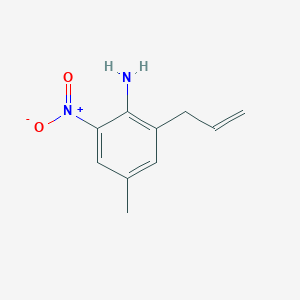

![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
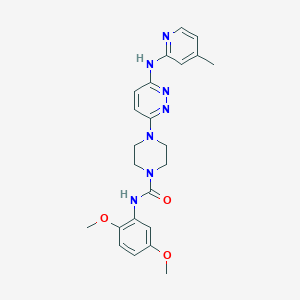
![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

